1-(3-Chlorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-(3-Chlorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with a 3-chlorophenyl group and a 4-[(4-fluorophenyl)amino]piperidin-1-yl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidine core.
Attachment of the 4-[(4-fluorophenyl)amino]piperidin-1-yl group: This is usually done through a nucleophilic substitution reaction, where the piperidinyl group is attached to the pyrrolidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Chlorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-{4-[(4-chlorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
- 1-(3-Fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
- 1-(3-Bromophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Uniqueness
1-(3-Chlorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H21ClFN3O2 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-fluoroanilino)piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21ClFN3O2/c22-14-2-1-3-18(12-14)26-20(27)13-19(21(26)28)25-10-8-17(9-11-25)24-16-6-4-15(23)5-7-16/h1-7,12,17,19,24H,8-11,13H2 |
InChI Key |
LMMTXOJCMOEZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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